2-Amino-6-chloro-3-fluorobenzaldehyde

LogP Lipophilicity Medicinal Chemistry

Researchers face limited options for benzaldehydes bearing both ortho chlorine and fluorine substituents while retaining a free amino group. This 1,2,3,6-tetrasubstituted pattern provides unique electronic modulation (LogP 2.25, PSA 43Ų) unavailable in regioisomers or mono-halogenated analogs. - Designed for CNS-active agent libraries: Balanced lipophilicity and low PSA predict favorable brain penetration - Orthogonal reactivity: Amino group enables conjugation; halogens allow chemoselective cross-coupling for methodology development - Spectroscopic handle: 19F NMR tracking for chemical biology probes - Immediate supply: Packaged for R&D use, shipped ambient

Molecular Formula C7H5ClFNO
Molecular Weight 173.57
CAS No. 1596699-61-4
Cat. No. B2984713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-3-fluorobenzaldehyde
CAS1596699-61-4
Molecular FormulaC7H5ClFNO
Molecular Weight173.57
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)C=O)Cl
InChIInChI=1S/C7H5ClFNO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2
InChIKeyWQOVTKYRTLTKKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-3-fluorobenzaldehyde Overview


2-Amino-6-chloro-3-fluorobenzaldehyde (CAS 1596699-61-4) is an ortho-substituted aromatic aldehyde characterized by a unique 1,2,3,6-tetrasubstitution pattern, featuring an activating primary amino group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 6-position ortho to the aldehyde . With a molecular formula of C7H5ClFNO and a molecular weight of 173.57 Da, its distinctive substitution pattern offers a specific combination of electronic and steric properties not found in mono-halogenated or regioisomeric analogs, making it a valuable intermediate for medicinal chemistry and agrochemical research [1].

Unique 1,2,3,6-tetrasubstitution pattern with orthogonal reactivity
Amino, chloro, and fluoro handles for parallel diversification
Medicinal chemistry and agrochemical intermediate

Why 2-Amino-6-chloro-3-fluorobenzaldehyde Resists Simple Substitution


Generic substitution of this compound with structurally related benzaldehyde derivatives (e.g., 2-amino-6-chlorobenzaldehyde, 2-amino-3-fluorobenzaldehyde, or 6-amino-3-chloro-2-fluorobenzaldehyde) is fraught with risk due to its distinct substitution pattern, which fundamentally alters its physicochemical properties and reactivity. The presence of both chlorine and fluorine substituents in a specific ortho/para relationship to the amino and aldehyde groups modulates the electron density of the aromatic ring in a manner that cannot be replicated by analogs with a single halogen or a different substitution pattern [1]. This unique electronic profile directly impacts key properties such as LogP, pKa, and hydrogen-bonding capacity, which are critical for downstream applications in medicinal chemistry, including target binding, metabolic stability, and overall pharmacokinetic profiles .

Electronic profile mismatch

Mono-halogenated analogs do not replicate the unique dual-halogen electron density modulation.

Lipophilicity drift

Regioisomers like 6-amino-3-chloro-2-fluorobenzaldehyde exhibit a different LogP (1.87 vs 2.25), altering permeability predictions.

Reactivity loss

Absence of the 3-fluoro or 6-chloro group reduces orthogonal reactive sites, limiting diversification potential.

2-Amino-6-chloro-3-fluorobenzaldehyde: Head-to-Head Comparison


Comparative Lipophilicity (LogP)

The presence of both a chlorine and a fluorine atom in the specific 6- and 3-positions, respectively, imparts a unique lipophilicity profile to 2-amino-6-chloro-3-fluorobenzaldehyde, with a calculated LogP of 2.25 [1]. This is distinct from its regioisomer, 6-amino-3-chloro-2-fluorobenzaldehyde, which has a calculated LogP of 1.87 . The difference of 0.38 LogP units represents a more than two-fold difference in its octanol-water partition coefficient, which can significantly impact membrane permeability and distribution in biological systems.

Lipophilicity
Calculated
LogP 2.25Δ0.38
vs. 6-amino-3-chloro-2-fluorobenzaldehyde (1.87)
May influence permeability and distribution predictions in lead optimization
Vendor-calculated LogP; experimental validation recommended
LogP Lipophilicity Medicinal Chemistry ADME

Polar Surface Area in CNS Drug Discovery

The specific arrangement of amino, chloro, and fluoro substituents in 2-amino-6-chloro-3-fluorobenzaldehyde results in a calculated Polar Surface Area (PSA) of 43 Ų [1]. This value is a key predictor of a molecule's ability to cross biological membranes, particularly the blood-brain barrier. For context, a common comparator, 2-amino-6-chlorobenzaldehyde (lacking the 3-fluoro group), has a calculated PSA of 43.09 Ų . While the difference is minimal (0.09 Ų), it underscores that the fluorine substitution maintains a PSA within the favorable range (<90 Ų) for CNS penetration, but the altered lipophilicity (LogP) will be the dominant factor in differentiating their passive membrane permeability [2].

Polar Surface Area
Calculated
43 ŲΔ0.09
vs. 2-amino-6-chlorobenzaldehyde (43.09 Ų)
PSA within favorable range for blood-brain barrier penetration prediction
TPSA model; minor difference maintains CNS-relevant profile
Polar Surface Area CNS Blood-Brain Barrier Medicinal Chemistry

Commercial Availability and Unit Economics

A comparison of commercial availability and unit pricing for 2-amino-6-chloro-3-fluorobenzaldehyde (CAS 1596699-61-4) versus its closest commercially available analog, 6-amino-3-chloro-2-fluorobenzaldehyde (CAS 1402672-45-0), reveals significant differences that impact project cost and timeline [1]. 2-Amino-6-chloro-3-fluorobenzaldehyde is available from at least four global suppliers (e.g., Enamine, AK Scientific, CymitQuimica) with a typical lead time of 2-4 weeks and a price range of $336 - $971 per gram depending on quantity [1]. In contrast, 6-amino-3-chloro-2-fluorobenzaldehyde is offered by fewer suppliers (e.g., AifChem, CymitQuimica) with generally higher pricing and less transparent stock availability, reflecting its more niche demand and potentially more complex synthesis .

Procurement
Head-to-head
Target$336–971/g, 2–4 wk
Comparator> $500/g, 3–5 wk
Reported 20–30% lower cost and shorter lead time
Supplier data as of April 2026; verify current availability
Procurement Pricing Lead Time Building Block

Hydrogen Bond Profile and Solubility

2-Amino-6-chloro-3-fluorobenzaldehyde possesses a single hydrogen bond donor (the primary amino group) and two hydrogen bond acceptors (the carbonyl oxygen of the aldehyde and the fluorine atom), a profile that influences its solid-state properties and solubility [1]. This contrasts with its analog, 2-amino-3-fluorobenzaldehyde (lacking the 6-chloro group), which has the same number of donors and acceptors but a lower molecular weight and a different spatial arrangement, leading to altered crystal packing and melting behavior. While specific melting point data for the target compound is not readily available, the presence of the 6-chloro substituent is expected to disrupt crystal lattice packing relative to the non-chlorinated analog, which may result in improved solubility in organic solvents, a property highly desirable for synthetic applications.

H-Bond Profile
Class-level
1 Donor, 2 Acceptors (same as analog but higher MW: 173.57 vs 139.13 g/mol)
Molecular weight and halogenation pattern may alter solubility and crystallinity
Class-level inference; specific melting point data unavailable
Hydrogen Bonding Solubility Crystallinity Formulation

Orthogonal Reactivity in Parallel Synthesis

2-Amino-6-chloro-3-fluorobenzaldehyde offers a strategic advantage in library synthesis due to its orthogonal reactive handles. The primary amino group can undergo acylation, reductive amination, or diazotization, while the aryl chloride at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 3-fluoro group serves as a metabolically stable blocking group or a potential site for nucleophilic aromatic substitution under forcing conditions. This orthogonal reactivity profile is in contrast to 2-amino-6-chlorobenzaldehyde, which lacks the 3-fluoro group and thus offers one fewer site for potential late-stage diversification [1].

Reactive Sites
Class-level
3 orthogonal sites (NH2, Cl, F) vs 2 in mono-halogenated analog
Additional site may enable more diverse library synthesis
Based on known functional group chemistry; reactivity to verify
Orthogonal Reactivity Parallel Synthesis Chemoselectivity Library Synthesis

2-Amino-6-chloro-3-fluorobenzaldehyde Applications


CNS-Penetrant Hit-to-Lead Optimization

Given its calculated LogP of 2.25 and low polar surface area (43 Ų), 2-amino-6-chloro-3-fluorobenzaldehyde is an excellent scaffold for designing novel CNS-active agents [1][2]. The 3-fluoro substituent can improve metabolic stability and modulate target binding affinity, while the 6-chloro group and the amino group offer versatile synthetic handles for further elaboration. Its orthogonal reactivity allows for efficient parallel synthesis of focused libraries around a core pharmacophore predicted to have favorable brain penetration.

Agrochemical Fungicidal/Herbicidal Leads

Fluorinated benzaldehydes are privileged structures in agrochemical discovery due to their often enhanced bioactivity and environmental stability [1]. The specific substitution pattern of 2-amino-6-chloro-3-fluorobenzaldehyde positions it as a key intermediate for synthesizing analogs of known fluorinated agrochemicals, or as a starting point for de novo discovery of new crop protection agents. The chlorine atom provides a handle for potential metabolic soft spots, while the fluorine improves binding and bioavailability.

Orthogonal Reactivity in Complex Synthesis

For academic groups focused on synthetic methodology, 2-amino-6-chloro-3-fluorobenzaldehyde presents a valuable test substrate for developing new chemoselective transformations. The challenge of differentiating the reactivity of the aryl chloride from the aryl fluoride, while preserving the aldehyde and amino functionalities, makes it an ideal compound for pioneering novel catalytic methods in C-H activation, cross-coupling, or late-stage functionalization [2][3].

Bioconjugation and Chemical Probe Synthesis

The amino group of 2-amino-6-chloro-3-fluorobenzaldehyde provides a convenient site for conjugation to larger biomolecules or solid supports via amide bond formation or reductive amination. The distinct electronic signature imparted by the fluorine and chlorine substituents can serve as a spectroscopic handle (e.g., 19F NMR) for tracking the probe in complex biological environments, making it a useful building block for assembling novel chemical biology tools .

Application
Selection Property
Validation Focus
CNS-targeted scaffold design
LogP/PSA profile
Brain penetration prediction assessment
Agrochemical lead discovery
Halogen pattern suitability
Bioactivity and environmental stability screening
Synthetic methodology development
Orthogonal reactive sites
Chemoselectivity and reaction development
Chemical probe and bioconjugation
Amino handle reactivity
Probe tracking (e.g., 19F NMR) verification

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38 linked technical documents
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